molecular formula C19H24N2O5 B11619677 ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate

Cat. No.: B11619677
M. Wt: 360.4 g/mol
InChI Key: UJKCJESGMWWNKV-UHFFFAOYSA-N
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Description

ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include ethylene glycol, indole derivatives, and piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H24N2O5/c1-2-24-17(22)14-7-9-20(10-8-14)13-21-16-6-4-3-5-15(16)19(18(21)23)25-11-12-26-19/h3-6,14H,2,7-13H2,1H3

InChI Key

UJKCJESGMWWNKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCO4

Origin of Product

United States

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